molecular formula C24H25N3O2 B304215 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Número de catálogo B304215
Peso molecular: 387.5 g/mol
Clave InChI: RMAFAUCLWQNBGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MMPIP, is a chemical compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been extensively studied for its pharmacological properties.

Mecanismo De Acción

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that inhibits the release of neurotransmitters such as glutamate and GABA. By blocking mGluR7, 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases the release of these neurotransmitters, leading to anxiolytic, antidepressant, and antipsychotic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to increase the release of neurotransmitters such as glutamate and GABA, leading to its therapeutic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for mGluR7, which makes it a useful tool for studying the role of this receptor in various diseases. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it safe for use in animal models. However, one of the limitations of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using suitable solvents or by developing more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Direcciones Futuras

There are several future directions for the study of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain. Another direction is to develop more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which can be administered in vivo more easily. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also be used as a tool to study the role of mGluR7 in various diseases, such as anxiety, depression, and schizophrenia. Finally, the development of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for these diseases can be pursued further, as it has shown promising results in animal models.

Métodos De Síntesis

The synthesis of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-4-aminobenzophenone with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in a high yield. This method has been optimized to produce 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high purity and yield, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied as a potential treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain.

Propiedades

Nombre del producto

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Fórmula molecular

C24H25N3O2

Peso molecular

387.5 g/mol

Nombre IUPAC

2-methyl-4-(2-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-14-8-4-5-10-17(14)22-21(24(29)27-20-13-6-9-15(2)25-20)16(3)26-18-11-7-12-19(28)23(18)22/h4-6,8-10,13,22,26H,7,11-12H2,1-3H3,(H,25,27,29)

Clave InChI

RMAFAUCLWQNBGO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

SMILES canónico

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.